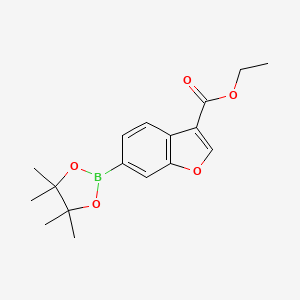

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate

Description

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring substituted with an ethyl ester and a dioxaborolane group

Properties

Molecular Formula |

C17H21BO5 |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H21BO5/c1-6-20-15(19)13-10-21-14-9-11(7-8-12(13)14)18-22-16(2,3)17(4,5)23-18/h7-10H,6H2,1-5H3 |

InChI Key |

FZYQHAQHWFUZSB-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CO3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a halogenated benzofuran derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated benzofuran derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Medicine: Research into its use as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The benzofuran core can interact with biological targets, potentially leading to bioactive properties .

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate

- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is unique due to its combination of a benzofuran core with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biological Activity

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C16H21BNO4

- Molecular Weight : 316.16 g/mol

- CAS Number : 1426136-45-9

- Appearance : White to off-white solid

- Purity : Typically >97% .

Synthesis

The synthesis of this compound involves the use of boron-containing reagents which enhance the compound's reactivity and biological interactions. The synthetic pathway often includes steps such as esterification and boronation which are crucial for achieving the desired molecular structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For example:

The proposed mechanism involves the interaction with tubulin and disruption of microtubule dynamics which is critical for cell division. This interaction is facilitated by the unique structural features of the benzofuran moiety combined with the dioxaborolane group that enhances binding affinity .

Study 1: Antiproliferative Effects

A study conducted by Flynn et al. evaluated the effects of various benzofuran derivatives on human cancer cell lines. The findings indicated that this compound exhibited a tenfold increase in potency compared to conventional treatments across multiple tested lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 6-(4,4,5,5-tetramethyl...) | MCF-7 | ~5 |

| Ethyl 6-(4,4,5,5-tetramethyl...) | MDA-MB-231 | ~7 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

Study 2: Selectivity Index

Another study assessed the selectivity index of ethyl 6-(4,4,5,5-tetramethyl...) against normal cells versus cancer cells. Results indicated a significantly lower toxicity profile towards normal human cells compared to cancerous cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-3-carboxylate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where a brominated benzofuran precursor reacts with a boronic ester under palladium catalysis. For example, a reaction using PdCl₂(dppf)·CH₂Cl₂ as a catalyst in 1,4-dioxane/Na₂CO₃ at 90°C yields the target compound . Purification involves column chromatography (e.g., silica gel with gradients of pentane/EtOAc) or recrystallization. Analytical techniques like HPLC and NMR are critical for verifying purity, with attention to residual palladium removal via chelating agents .

Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?

- Methodology : The boronic ester moiety enables its use as a coupling partner in Suzuki-Miyaura reactions for constructing biaryl systems. For instance, it facilitates the formation of C–C bonds between benzofuran cores and aryl/heteroaryl halides, essential in synthesizing pharmaceuticals or functional materials. Reaction optimization includes tuning solvent systems (e.g., dioxane/water), base selection (e.g., Na₂CO₃), and catalyst loading (e.g., 1–5 mol% Pd) .

Advanced Research Questions

Q. How can researchers mitigate low yields or side reactions during cross-coupling with this boronic ester?

- Methodology : Common issues include protodeboronation or homocoupling. Solutions involve:

- Oxygen-free conditions : Use degassed solvents and inert atmospheres to prevent boronic ester oxidation .

- Additives : Include ligands (e.g., SPhos) or phase-transfer catalysts to stabilize Pd intermediates .

- Temperature control : Lower reaction temperatures (e.g., 80°C vs. 100°C) reduce decomposition .

- Byproduct analysis : LC-MS or GC-MS identifies impurities, guiding iterative optimization .

Q. What advanced characterization techniques are critical for confirming the structure and reactivity of this compound?

- Methodology : Beyond NMR and HRMS, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemical ambiguities in derivatives . For dynamic studies, in situ IR or Raman spectroscopy monitors reaction progress, while DFT calculations predict electronic effects of the boronic ester on benzofuran reactivity .

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence its reactivity in nucleophilic substitutions?

- Methodology : The bulky pinacol boronate group reduces electrophilicity at the boron atom, necessitating activated coupling partners (e.g., aryl triflates over chlorides). Competitive experiments with less-hindered boronic esters (e.g., phenylboronic acid) quantify steric effects via kinetic profiling .

Handling and Stability

Q. What protocols ensure the compound’s stability during long-term storage?

- Methodology : Store under inert gas (argon) at 2–8°C in airtight, amber vials to prevent hydrolysis of the boronic ester. Pre-purge storage containers with dry solvents to minimize moisture . Periodic NMR checks detect decomposition (e.g., free benzofuran formation).

Applications in Drug Discovery

Q. How is this compound utilized in constructing kinase inhibitors or antiviral agents?

- Methodology : The benzofuran core serves as a scaffold for targeting ATP-binding pockets in kinases. The boronic ester enables late-stage diversification via cross-coupling, as seen in analogs of HCV inhibitors . In vitro assays (e.g., enzyme inhibition IC₅₀) validate activity, followed by pharmacokinetic optimization (e.g., ester hydrolysis to carboxylic acid prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.